molecular formula C22H23N3O B5758827 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline

3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline

Cat. No. B5758827
M. Wt: 345.4 g/mol
InChI Key: XNZSVQDSACZKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane integrity of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline is its potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to possess antibacterial and antifungal properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects on healthy cells.

Future Directions

There are several future directions for the study of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline. One potential direction is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of other diseases such as bacterial and fungal infections.

Synthesis Methods

The synthesis of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline involves the reaction of 2-phenyl-3-methylquinoline with 4-methylpiperazine and phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to possess antibacterial and antifungal properties.

properties

IUPAC Name

(3-methyl-2-phenylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-20(22(26)25-14-12-24(2)13-15-25)18-10-6-7-11-19(18)23-21(16)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSVQDSACZKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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